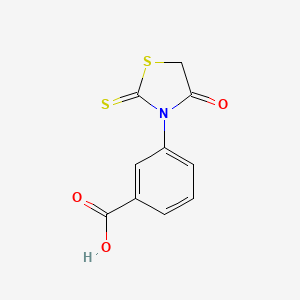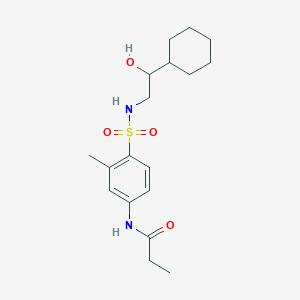
N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(N-(2-cyclohexyl-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide, commonly known as CHESPA, is a potent inhibitor of carbonic anhydrase IX (CA IX) and XII (CA XII) enzymes. These enzymes are overexpressed in many types of cancer, making them attractive targets for cancer therapy. CHESPA has shown promising results in preclinical studies as an anticancer agent, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Analogues for Anti-inflammatory Activity
N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide has been synthesized and evaluated for its anti-inflammatory activity. Compounds with pyrrolidine, phthalimide, and hydrazine showed potent anti-inflammatory activity, highlighting the potential of related compounds in therapeutic applications (Rajasekaran, Sivakumar, & Jayakar, 1999).
Investigation of Fluorescence Binding with Bovine Serum Albumin
The interactions of p-hydroxycinnamic acid amides with bovine serum albumin (BSA) have been investigated through fluorescence and UV–vis spectral studies. This research sheds light on the binding dynamics and conformational changes in BSA, which could have implications for drug delivery and molecular pharmacology (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Novel acridine and bis acridine sulfonamides have been synthesized and shown effective inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII. These findings indicate potential for treating conditions associated with dysregulated carbonic anhydrase activity (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Antimicrobial Applications
Novel heterocyclic compounds incorporating a sulfamoyl moiety have been synthesized and evaluated for antimicrobial properties. These compounds hold potential as antimicrobial agents, contributing to the development of new treatments for infectious diseases (Darwish, 2014).
Eigenschaften
IUPAC Name |
N-[4-[(2-cyclohexyl-2-hydroxyethyl)sulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-3-18(22)20-15-9-10-17(13(2)11-15)25(23,24)19-12-16(21)14-7-5-4-6-8-14/h9-11,14,16,19,21H,3-8,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFZQJLLBWIGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2CCCCC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

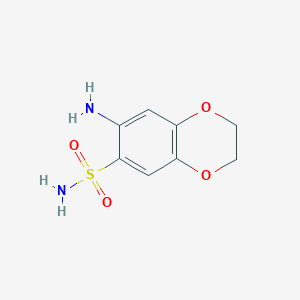
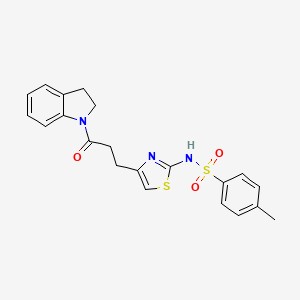
![(2R)-1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2926277.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2926280.png)

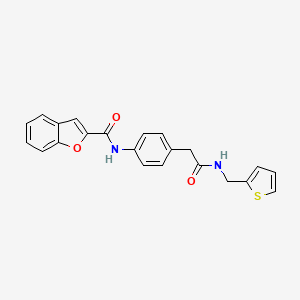
![2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2926289.png)
![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2926290.png)
![3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2926292.png)
![5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2926293.png)
